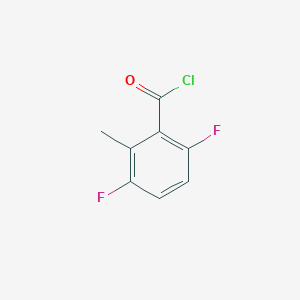

3,6-Difluoro-2-methylbenzoyl chloride

Description

3,6-Difluoro-2-methylbenzoyl chloride is a fluorinated aromatic acyl chloride characterized by a methyl group at the 2-position and fluorine atoms at the 3- and 6-positions of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and specialty polymers. The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophilic substitution. Its methyl substituent introduces steric effects, which may modulate reactivity and solubility compared to simpler benzoyl chlorides.

Propriétés

IUPAC Name |

3,6-difluoro-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4-5(10)2-3-6(11)7(4)8(9)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASGECWLNZUZMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step-by-step process:

Step 1: Methyl-Substituted Benzene Preparation

Begin with 2-methylbenzoyl compounds or methylbenzene derivatives that are appropriately substituted with other halogens or functional groups to facilitate regioselective halogenation.Step 2: Selective Fluorination

Fluorine atoms are introduced at the 3 and 6 positions via electrophilic or nucleophilic fluorination techniques. Reagents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) are employed, which are known for their ability to selectively fluorinate aromatic rings.Step 3: Conversion to Benzoyl Chloride

The methylated and fluorinated aromatic compound is then reacted with thionyl chloride (SOCl₂) to convert the carboxylic acid or corresponding derivatives into benzoyl chlorides.

Reaction Conditions and Notes:

| Parameter | Typical Values | Notes |

|---|---|---|

| Temperature | 80–120°C | For fluorination reactions with SF₄ or DAST |

| Reagents | SF₄ or DAST | For fluorination at specific positions |

| Solvent | Dichloromethane or chloroform | Suitable for fluorination reactions |

| Reaction Time | 4–8 hours | Depending on reagent excess and temperature |

- High regioselectivity for fluorination

- Compatibility with various methylated aromatic substrates

- Handling of hazardous fluorinating agents requires specialized equipment

- Control over regioselectivity may need optimization

Direct Fluorination of 2-Methylbenzoyl Chloride Derivatives

Overview:

This approach involves starting from commercially available 2-methylbenzoyl chloride and performing electrophilic aromatic fluorination to achieve substitution at the 3 and 6 positions.

Process outline:

Step 1: Synthesis of 2-Methylbenzoyl chloride

Prepared via chlorination of 2-methylbenzoic acid using thionyl chloride under reflux conditions.Step 2: Electrophilic Fluorination

The benzoyl chloride is subjected to fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a Lewis acid catalyst (e.g., iron or aluminum salts).Step 3: Purification

The fluorinated product is purified through distillation or recrystallization, and characterized by NMR and IR spectroscopy to confirm fluorine placement.

Reaction parameters:

| Parameter | Typical Values | Notes |

|---|---|---|

| Temperature | 25–50°C | Mild conditions to prevent over-fluorination |

| Reagents | Selectfluor, NFSI | Electrophilic fluorinating agents |

| Solvent | Acetonitrile or dichloromethane | Solvents compatible with fluorinating reagents |

- Use of commercially available starting materials

- Mild reaction conditions

- Possible formation of mono- or di-fluorinated by-products

- Requires precise control over reaction stoichiometry

Industrial-Scale Synthesis via Chlorination and Fluorination

Overview:

Large-scale production typically employs a multi-step process combining chlorination of methylbenzoic acids or derivatives followed by regioselective fluorination.

Typical industrial route:

Step 1: Chlorination of methylbenzoic acid derivatives using phosphorus pentachloride (PCl₅) or thionyl chloride to form benzoyl chlorides.

Step 2: Fluorination using sulfur tetrafluoride (SF₄) under controlled temperature and pressure conditions to introduce fluorine atoms at the desired positions.

Step 3: Purification through distillation and crystallization to achieve high purity.

Data Table: Typical Reaction Conditions

| Step | Reagents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Chlorination | PCl₅ or SOCl₂ | 80–120°C | 4–6 hours | >90% | Converts methylbenzoic acid to benzoyl chloride |

| Fluorination | SF₄ | 100–150°C | 4–8 hours | 85–95% | Introduces fluorines at 3 and 6 positions |

Summary of Key Research Findings

| Source | Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Patent US4388251A | Chlorination of benzaldehyde derivatives with PCl₅, followed by fluorination with SF₄ | PCl₅, SF₄ | 140–170°C | 93% | High purity, optimized for industrial scale |

| PubChem Data | Electrophilic fluorination of benzoyl chloride with Selectfluor | Selectfluor | 25–50°C | 85–95% | Suitable for laboratory synthesis |

Analyse Des Réactions Chimiques

Types of Reactions

3,6-Difluoro-2-methylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.

Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form 3,6-difluoro-2-methylbenzoic acid.

Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions, introducing the 3,6-difluoro-2-methylbenzoyl group into aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, and thiols are used under mild to moderate conditions.

Hydrolysis: Water or aqueous sodium hydroxide (NaOH) is used, typically at room temperature or slightly elevated temperatures.

Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are used under anhydrous conditions.

Major Products

Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

3,6-Difluoro-2-methylbenzoic Acid: Formed through hydrolysis.

Aromatic Ketones: Formed through Friedel-Crafts acylation.

Applications De Recherche Scientifique

Chemistry

3,6-Difluoro-2-methylbenzoyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. Its unique substitution pattern enhances its reactivity, making it suitable for:

- Nucleophilic Substitution Reactions: Reacts with nucleophiles (amines, alcohols) to form amides and esters.

- Hydrolysis: Can hydrolyze to form 3,6-difluoro-2-methylbenzoic acid.

Biology

In biological research, this compound is utilized for:

- Modification of Biomolecules: It aids in studying enzyme mechanisms and protein interactions.

- Fluorinated Compounds: These often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug development.

Medicine

The compound is investigated for its potential in drug design:

- Enzyme Inhibitors: Its acylating properties allow it to interact with various biological targets.

- Receptor Modulators: It has shown promise in designing drugs that modulate receptor activity.

Industry

In the industrial sector, this compound is employed in:

- Agrochemical Production: Used in synthesizing herbicides and insecticides. The presence of fluorine atoms improves efficacy and environmental stability.

- Specialty Chemicals: Its unique properties make it suitable for producing materials with specific characteristics.

Recent studies have indicated that this compound exhibits significant biological activities:

Anticancer Activity

Research has demonstrated its potential as an anticancer agent:

- Case Study: In vitro studies on breast cancer cell lines showed a reduction in cell viability at concentrations above 10 µM. The mechanism involves apoptosis induction and inhibition of cell migration.

Antimicrobial Properties

This compound has also been evaluated for its antibacterial effects:

- Research Findings: Tests revealed significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with a minimum inhibitory concentration (MIC) around 50 µg/mL.

Mécanisme D'action

The mechanism of action of 3,6-difluoro-2-methylbenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles. This reactivity is leveraged in the synthesis of a wide range of derivatives with specific functional properties. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it valuable in drug design and material science.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on substituent patterns and functional group similarities:

2-Chloro-3,6-difluorobenzoyl Chloride (CAS 261762-42-9)

- Structure : Chlorine at the 2-position, fluorines at 3- and 6-positions.

- Key Differences: The 2-chloro substituent is more electron-withdrawing than a methyl group, increasing the carbonyl's electrophilicity. Applications: Likely used in pesticide synthesis (similar to triflusulfuron methyl esters in ) due to halogenated aromatic intermediates’ stability .

3,4-Difluoro-2-methylbenzoyl Chloride (CAS CB0231165)

- Structure : Methyl at 2-position, fluorines at 3- and 4-positions.

- Key Differences: Fluorine placement alters electronic effects: 3,4-difluoro substitution creates a stronger electron-withdrawing para effect compared to 3,6-difluoro’s meta arrangement. Synthesis: Synthesis routes likely mirror those for 3,6-difluoro analogs, involving chlorination of corresponding benzoic acids with reagents like thionyl chloride .

Comparative Data Table

| Property | 3,6-Difluoro-2-methylbenzoyl Chloride | 2-Chloro-3,6-difluorobenzoyl Chloride | 3,4-Difluoro-2-methylbenzoyl Chloride |

|---|---|---|---|

| Molecular Formula | C₈H₅ClF₂O | C₇H₂Cl₂F₂O | C₈H₅ClF₂O |

| Molecular Weight | ~190.57 g/mol | ~217.0 g/mol | ~190.57 g/mol |

| Substituent Positions | 2-CH₃, 3-F, 6-F | 2-Cl, 3-F, 6-F | 2-CH₃, 3-F, 4-F |

| Electrophilicity | Moderate (methyl donor) | High (chlorine withdrawer) | Moderate (methyl donor) |

| Steric Hindrance | Moderate | High | Moderate |

| Applications | Agrochemical precursors | Pesticide intermediates | Pharmaceutical intermediates |

Research Findings and Reactivity Insights

- Electronic Effects : Fluorine’s electron-withdrawing nature increases the acyl chloride’s reactivity, but substituent positioning (meta vs. para) alters resonance effects. For example, 3,4-difluoro substitution may stabilize the intermediate transition state in nucleophilic acyl substitutions more effectively than 3,6-difluoro .

- Hydrolysis Rates : Methyl groups (electron-donating) may slow hydrolysis compared to chloro-substituted analogs, as seen in studies of related benzoyl chlorides .

- Synthetic Utility : Fluorinated benzoyl chlorides are pivotal in synthesizing sulfonylurea herbicides (e.g., metsulfuron methyl in ), where substituent patterns dictate bioactivity and environmental persistence .

Activité Biologique

3,6-Difluoro-2-methylbenzoyl chloride is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. It is characterized by the presence of fluorine substituents and a benzoyl chloride functional group, which may enhance its reactivity and biological interactions. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H6ClF2O

- Molecular Weight : 192.58 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves:

- Fluorination : Introduction of fluorine atoms to the aromatic ring.

- Acylation : Reaction with thionyl chloride or phosphorus oxychloride to form the benzoyl chloride derivative.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with fluorinated groups have shown enhanced potency against various bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.

| Compound | Activity | Target Organisms | Reference |

|---|---|---|---|

| This compound | Moderate | E. coli, S. aureus | |

| Fluorinated benzoyl chlorides | High | Various Gram-positive and Gram-negative bacteria |

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of fluorinated benzoyl chlorides on cancer cell lines. The presence of fluorine atoms can enhance lipophilicity and cellular uptake, leading to increased cytotoxicity.

- Case Study : A study involving a series of fluorinated benzoyl derivatives demonstrated that this compound exhibited IC50 values in the micromolar range against human cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis via mitochondrial pathway |

| MCF-7 | 20 | Induction of oxidative stress leading to cell death |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in metabolic pathways.

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting cellular integrity.

- Reactive Intermediates : The compound can form reactive intermediates that interact with cellular macromolecules.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 3,6-Difluoro-2-methylbenzoyl chloride with high purity?

- Methodological Answer : Begin with fluorinated benzaldehyde derivatives (e.g., 2-chloro-6-fluoro-3-methylbenzaldehyde ) as precursors. Chlorination via thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions is common. Monitor reaction progress using thin-layer chromatography (TLC) and purify via fractional distillation or recrystallization. Ensure inert gas purging to minimize hydrolysis. Purity validation (>95%) can be achieved through HPLC or GC-MS, as demonstrated for structurally similar benzoyl chlorides .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use and NMR to confirm fluorine substitution patterns and methyl group placement. Compare spectral data with NIST reference standards for related compounds (e.g., 3,5-Difluorobenzoyl chloride, InChIKey: OYZWEOORLJBPMA-UHFFFAOYSA-N ). Mass spectrometry (EI-MS) can verify molecular weight (expected ~190-200 g/mol based on analogs ). FTIR analysis identifies the characteristic C=O stretch (~1760–1800 cm⁻¹) and C-Cl bonds.

Q. What storage conditions are optimal to prevent degradation of this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to avoid moisture and light exposure. Conduct stability studies via accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) and monitor purity changes using HPLC. Similar benzoyl chlorides exhibit hydrolytic sensitivity, necessitating anhydrous handling .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to map electron-withdrawing effects of fluorine at the 3- and 6-positions. Compare LUMO energies with non-fluorinated analogs to predict electrophilicity. Experimental validation: measure reaction kinetics with amines (e.g., aniline) in THF at varying temperatures. Use NMR to track intermediate formation .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-reference data from peer-reviewed journals, NIST standards, and supplier catalogs (e.g., Kanto Reagents ). Reproduce synthesis under controlled conditions (e.g., anhydrous, <5°C) to isolate pure product. For spectral conflicts, validate using high-field NMR (≥500 MHz) and collaborate with third-party labs for independent verification .

Q. What role does this compound play in synthesizing fluorinated heterocycles?

- Methodological Answer : Use it as an acylating agent in Friedel-Crafts or Ullmann coupling reactions to introduce fluorinated aromatic motifs. For example, react with substituted anilines to form fluorinated benzamides, then cyclize via Pd-catalyzed C–H activation. Monitor regioselectivity using NMR and X-ray crystallography for structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.